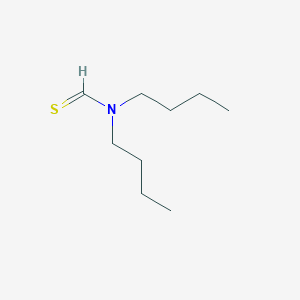

N,N-dibutylmethanethioamide

Overview

Description

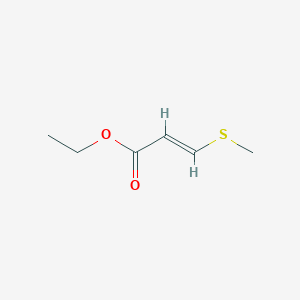

N,N-dibutylmethanethioamide is a chemical compound with the molecular formula C9H19NS . It has a molecular weight of 173.32 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NS/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 . This indicates the presence of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one sulfur atom in the molecule .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Dithiocarbamates and Their Applications : Dithiocarbamates, chemically related to N,N-dibutylmethanethioamide due to the presence of the dithiocarbamate functional group, are extensively used in agriculture as fungicides, in industry as vulcanization accelerators for rubber, and in medicine as therapeutic agents. Their widespread use raises concerns regarding human exposure and potential neuropathy development from chronic exposures. The ability of dithiocarbamates to release carbon disulfide (CS2) in vivo, which could mediate their toxicity, is particularly notable. This is assessed by measuring urinary 2-thiothiazolidine-4-carboxylic acid (TTCA), a biomarker for CS2 exposure, indicating the in vivo release of CS2 by dithiocarbamate-containing compounds and evaluating the bioavailability of CS2 (Johnson et al., 1996).

N-Acetylcysteine in Hepatotoxicity and Inflammation : Research on N-acetylcysteine, a compound used for treating acetaminophen overdose due to its role in glutathione synthesis, offers insights into the mechanisms of action against hepatotoxicity and inflammation. It showcases how specific compounds can be utilized to mitigate liver damage and inflammatory responses, highlighting the broader applications of chemical agents in medical research (Lauterburg et al., 1983).

Environmental Contaminants and Their Effects : Studies on tebuthiuron, a phenylurea herbicide, have revealed its estrogenic and anti-androgenic effects on fish, demonstrating the environmental impact of chemical contaminants on aquatic life. This research area is crucial for understanding how chemical agents, similar in function or structure to this compound, can affect environmental health and biodiversity (Almeida et al., 2018).

Antioxidant and Anti-inflammatory Properties : The exploration of N-acetylcysteine against malathion-induced liver damage and immunotoxicity in rats reveals the antioxidant and anti-inflammatory properties of certain compounds, which could be relevant for studying the effects of this compound in similar contexts (Lasram et al., 2014).

Safety and Hazards

N,N-dibutylmethanethioamide is classified as a dangerous substance. The hazard statements associated with it are H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, suggesting various measures to handle and store the compound safely .

properties

IUPAC Name |

N,N-dibutylmethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFIJTOSFTXYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325620 | |

| Record name | N,N-Dibutylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13749-55-8 | |

| Record name | NSC513310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)

![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)

![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)